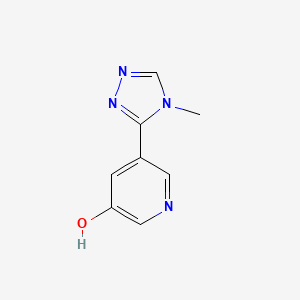

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol

Description

Historical Development in Heterocyclic Chemistry

The study of heterocyclic compounds, including pyridines and triazoles, traces its roots to the early 19th century. Key milestones include:

- 1818 : Brugnatelli isolated alloxan from uric acid, marking one of the first heterocyclic compound discoveries.

- 1832 : Dobereiner synthesized furan derivatives using sulfuric acid and starch, expanding the scope of oxygen-containing heterocycles.

- 1930s : The isolation of chlorophyll-related compounds by Tribe highlighted the biological relevance of nitrogen-containing heterocycles.

- Modern Era : The Royal Society of Chemistry’s Heterocyclic and Synthesis Group, established in 1967, continues to advance research in fused and bridged heterocyclic systems.

Table 1: Key Historical Milestones in Heterocyclic Chemistry

| Year | Scientist/Discovery | Compound/Synthetic Advance |

|---|---|---|

| 1818 | Brugnatelli | Alloxan from uric acid |

| 1832 | Dobereiner | Furan derivatives |

| 1906 | Friedländer | Indigo dye synthesis |

| 1967 | Royal Society of Chemistry | Formation of heterocyclic chemistry group |

Structural Significance in Bicyclic Compound Research

While this compound itself is not a bicyclic compound, its structural motifs—pyridine and triazole—play critical roles in designing fused and bridged systems. Key insights:

- Triazole Rings : The 1,2,4-triazole moiety is a versatile scaffold for forming fused bicyclic systems (e.g., triazolopyridines) through cyclization reactions.

- Pyridine Derivatives : Pyridine’s electron-deficient nature enables participation in cross-coupling reactions, facilitating the synthesis of complex bicyclic architectures.

- Bridged Systems : The hydroxyl group at position 3 may serve as a reactive site for further functionalization, such as etherification or esterification, to create bridged structures.

Mechanistic Relevance :

- Fused Systems : Methods like electrochemical dehydrogenative coupling (e.g., for triazolo[4,3-a]pyridines) highlight the potential for generating fused bicyclic derivatives from triazole-pyridine hybrids.

- Supramolecular Interactions : Hydrogen bonding between the pyridin-3-ol hydroxyl group and triazole nitrogens may stabilize layered crystal structures, as observed in related triazolyl-pyridine complexes.

Current Academic Research Trends

Recent studies emphasize the pharmacological and synthetic potential of triazole-pyridine hybrids:

- Enzyme Inhibition : Triazolopyridine derivatives show promise as dual JAK/HDAC inhibitors, with IC₅₀ values in the nanomolar range for HDAC6 and JAK1/2.

- Anticancer Activity : Triazolo[4,3-a]pyridines exhibit cytotoxicity against breast cancer (MDA-MB-231) and leukemia (RPMI-8226) cell lines.

- Synthetic Innovations :

Table 2: Recent Applications of Triazole-Pyridine Hybrids

Properties

IUPAC Name |

5-(4-methyl-1,2,4-triazol-3-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-5-10-11-8(12)6-2-7(13)4-9-3-6/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVLSKQTGPFHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : 5-(4-methyl-4H-1,2,4-triazol-3-yl)-3-pyridinamine

- Molecular Formula : C₈H₉N₅

- Molecular Weight : 175.19 g/mol

- CAS Number : 1344216-67-6

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial effects.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | E. coli |

| Other Triazole Derivatives | 8 - 32 | Staphylococcus aureus |

Antioxidant Activity

The antioxidant capacity of triazole derivatives is evaluated using assays such as DPPH and ABTS. For example, a related compound showed an IC50 value comparable to ascorbic acid, indicating strong antioxidant potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. Compounds have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors, affecting pathways crucial for microbial survival and cancer cell proliferation.

- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activities involved in inflammatory responses and cellular signaling.

Case Studies

Several case studies illustrate the compound's efficacy:

- Antibacterial Study : A study conducted on various triazole derivatives found that those with the triazole ring exhibited superior antibacterial properties compared to their non-triazole counterparts.

- Anticancer Research : In vitro studies demonstrated that treatment with triazole derivatives led to significant reductions in cell viability in breast cancer cell lines.

Scientific Research Applications

Medicinal Applications

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol exhibits significant biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often display potent antimicrobial properties. For instance, derivatives of triazole have been synthesized and tested against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MIC) as low as 0.21 μM . The presence of the pyridine ring enhances the bioactivity of these compounds, contributing to their effectiveness as antimicrobial agents.

Antifungal Properties

The compound has also been evaluated for antifungal activity. A study demonstrated that certain triazole derivatives exhibited higher efficacy against Candida albicans compared to standard antifungal treatments like fluconazole . This suggests potential for developing new antifungal agents based on this compound's structure.

Agricultural Applications

In agriculture, triazole compounds are recognized for their fungicidal properties. The incorporation of this compound into formulations could enhance crop protection against fungal pathogens. The triazole group is known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes .

Data Table: Summary of Biological Activities

| Activity Type | Tested Organisms | MIC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Escherichia coli | 0.21 | |

| Antimicrobial | Pseudomonas aeruginosa | 0.21 | |

| Antifungal | Candida albicans | ≤ 25 | |

| Antifungal | Rhodotorula mucilaginosa | ≤ 25 |

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A recent study focused on synthesizing various derivatives of triazole including this compound. These derivatives were screened for their antimicrobial and antifungal properties. The findings highlighted their potential as lead compounds in drug development due to their favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and molecular docking results against target enzymes .

Case Study 2: Agricultural Application in Crop Protection

Another investigation assessed the efficacy of triazole-based fungicides in protecting crops from fungal infections. The study concluded that formulations containing triazole compounds significantly reduced disease incidence in crops like wheat and barley. This highlights the compound's dual utility in both medicinal and agricultural fields .

Comparison with Similar Compounds

Key Observations :

- Therapeutic Applications : Substituents dictate activity; e.g., isoxazole-ethoxy derivatives target stress-related disorders (), while benzamide-linked analogs show antimicrobial properties ().

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be drawn from analogs:

- Melting Points: The triazole-thione derivative in exhibits two polymorphs with melting points at 451 K (monoclinic) and 454 K (orthorhombic), suggesting that crystal packing influences thermal stability.

- Solubility : Compounds with hydrophilic groups (e.g., pyridin-3-ol) are expected to have higher aqueous solubility than alkylthio derivatives (e.g., decylthio in ).

Limitations and Missing Data

- No direct data on the target compound’s melting point, solubility, or specific biological targets are available in the evidence.

- Comparative pharmacokinetic studies (e.g., metabolic stability, toxicity) are absent but critical for drug development.

Preparation Methods

Stepwise Synthetic Route

One widely used synthetic route involves the following steps:

Preparation of the triazole intermediate : The 4-methyl-4H-1,2,4-triazol-3-yl moiety is synthesized or obtained as a halide derivative (e.g., triazol-3-yl chloride).

Nucleophilic substitution reaction : Pyridin-3-ol acts as a nucleophile and reacts with the triazolyl halide under basic conditions to form the C–N bond linking the two heterocycles.

Purification : The crude product is purified by recrystallization or chromatographic techniques to yield pure 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol.

Reaction Conditions

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate nucleophilic substitution.

- Temperature : Typically, reactions are conducted at moderate temperatures (50–100 °C) to optimize yield without decomposing sensitive intermediates.

- Base : Sodium hydroxide or potassium hydroxide is used to deprotonate the pyridin-3-ol, enhancing its nucleophilicity.

Industrial Scale Synthesis

In industrial settings, continuous flow reactors or batch reactors are employed for large-scale synthesis. The process is optimized for:

- High yield and purity.

- Cost-effectiveness.

- Minimization of intermediate isolation steps.

A patented process describes a one-pot aqueous synthesis where multiple steps (a, b, and c) are carried out sequentially without intermediate isolation, using NaOH or KOH as the base in an aqueous environment. This method simplifies the production and is suitable for large-scale manufacturing.

Reaction Mechanism Insights

The key reaction is a nucleophilic aromatic substitution where the hydroxyl group of pyridin-3-ol is deprotonated by the base, forming a phenolate ion that attacks the electrophilic carbon attached to the triazole halide. This leads to the formation of the C–N bond linking the triazole and pyridine rings.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Triazole halide prep | Various triazole precursors | Organic solvents | 25–80 | May involve chlorination or halogenation |

| Nucleophilic substitution | Pyridin-3-ol, NaOH or KOH (base) | DMF, DMSO, or aqueous | 50–100 | Base deprotonates pyridin-3-ol, facilitating substitution |

| Purification | Recrystallization or chromatography | - | Ambient | Ensures high purity of final compound |

| Industrial synthesis | One-pot aqueous process, NaOH/KOH base | Water or water-organic mix | 50–90 | No intermediate isolation, scalable process |

Research Findings and Optimization

- The use of aqueous media with strong bases (NaOH, KOH) in a one-pot process significantly improves efficiency and scalability by eliminating intermediate purification steps.

- Reaction temperature and solvent choice critically influence the yield and purity; polar aprotic solvents favor higher substitution rates.

- The compound can undergo further derivatization via oxidation, reduction, or substitution reactions, expanding its utility as a synthetic intermediate.

Q & A

What are the optimized synthetic routes for 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol under reflux. Alkylation of the thiol group using alkyl halides (e.g., methyl iodide) in basic media (NaOH/MeOH) is critical for introducing the methyl group at the triazole ring . Key factors:

- Solvent Choice: Methanol ensures solubility of intermediates; alternative solvents (e.g., ethanol) may reduce yields.

- Stoichiometry: Equimolar ratios of aldehyde and thiol precursor prevent side reactions.

- Purification: Recrystallization from DMF-EtOH (1:1) improves purity (>95% by HPLC) .

How can spectroscopic techniques (NMR, IR, LC-MS) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Pyridin-3-ol protons appear as a singlet at δ 8.2–8.5 ppm; triazole protons resonate as a multiplet at δ 7.8–8.0 ppm. Methyl groups show sharp singlets at δ 2.5–3.0 ppm .

- IR: Thiol (-SH) stretch (2550–2600 cm⁻¹) confirms unreacted precursor; its absence after alkylation indicates successful substitution .

- LC-MS: Molecular ion peaks at m/z 178.21 (C₇H₆N₄S) with fragmentation patterns matching triazole-pyridine cleavage .

What are the solubility and stability challenges for this compound under physiological conditions?

Methodological Answer:

- Solubility: Poor aqueous solubility (logP ≈ 1.8) necessitates DMSO or ethanol as co-solvents. Solubility increases at pH >7 due to deprotonation of the pyridin-3-ol group .

- Stability: Susceptible to oxidation (thiol → disulfide) under ambient light. Storage at -20°C in argon-purged vials extends stability to >6 months .

What mechanistic insights explain the reactivity of the thiol group in alkylation and oxidation reactions?

Advanced Answer:

The thiol group undergoes nucleophilic substitution with alkyl halides via an SN₂ mechanism in basic media. Oxidation with H₂O₂ or iodine proceeds through a radical intermediate, forming disulfides. Kinetic studies show second-order dependence on thiol concentration, with activation energy ~50 kJ/mol . Computational DFT models suggest electron-withdrawing pyridine rings enhance thiol nucleophilicity .

How can molecular docking and ADME analysis predict the compound’s bioactivity?

Advanced Answer:

- Docking: Use AutoDock Vina with PDB targets (e.g., 14α-demethylase, 3LD6). The triazole ring forms hydrogen bonds with active-site residues (e.g., Tyr118), while pyridine interacts via π-π stacking .

- ADME: SwissADME predicts moderate intestinal absorption (Caco-2 permeability: 5.2 × 10⁻⁶ cm/s) and CYP3A4-mediated metabolism. Bioavailability score: 0.55, indicating potential for oral delivery .

How should researchers address contradictions in biochemical assay data (e.g., inconsistent IC₅₀ values)?

Advanced Answer:

- Assay Validation: Ensure consistent enzyme batches (e.g., cytochrome P450 isoforms) and control for redox interference (thiol-disulfide equilibrium).

- Data Normalization: Use internal standards (e.g., fluconazole for antifungal assays) to correct plate-to-plate variability. Replicate studies (n ≥ 3) reduce outlier impact .

What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies?

Advanced Answer:

- Core Modifications: Replace pyridin-3-ol with electron-deficient rings (e.g., pyrazine) to enhance electrophilicity.

- Side-Chain Engineering: Introduce sulfonamide or carboxylate groups via Mannich reactions to improve solubility .

- High-Throughput Screening: Use fragment-based libraries (500+ analogs) to identify lead candidates with <10 μM IC₅₀ .

What scale-up challenges arise during pilot-scale synthesis, and how can they be mitigated?

Advanced Answer:

- Heat Management: Exothermic alkylation requires jacketed reactors with controlled cooling (ΔT < 5°C/min) to prevent runaway reactions .

- Purification: Switch from column chromatography to continuous crystallization (e.g., mixed-suspension mixed-product removal) for >90% yield at 1 kg scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.